

# Comprehensive Structural & Functional Analysis: 1-Methoxy-N,N-dimethylbutan-2-amine

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## Compound of Interest

Compound Name: *2-Butanamine, 1-methoxy-N,N-dimethyl-*

Cat. No.: *B13837497*

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## Executive Summary

1-Methoxy-N,N-dimethylbutan-2-amine (CAS: 144028-26-2) is a tertiary amine featuring an acyclic ether motif.<sup>[1]</sup> Structurally, it represents a

-methoxy amine scaffold, a critical pharmacophore found in various bioactive molecules, including muscarinic receptor ligands and local anesthetics. Its low molecular weight (131.22 g/mol) and favorable lipophilicity profile make it an attractive candidate for Fragment-Based Drug Discovery (FBDD), serving as a versatile building block for constructing more complex nitrogenous heterocycles or neurotransmitter analogs.

## Key Identifiers

Parameter	Value
IUPAC Name	1-Methoxy-N,N-dimethylbutan-2-amine
Common Synonyms	2-Butanamine, 1-methoxy-N,N-dimethyl-; (2-Dimethylamino-1-methoxybutane)
CAS Number	144028-26-2
Molecular Formula	
Molecular Weight	131.22 g/mol
SMILES	<chem>CCC(N(C)C)COC</chem>

## Molecular Structure & Stereochemistry

The molecule consists of a four-carbon butane backbone with two key functional substitutions:

- C1 Position: A methoxy group (  $\text{-OCH}_3$  ), introducing an ether linkage that serves as a hydrogen bond acceptor.
- C2 Position: A dimethylamino group (  $\text{-N(CH}_3)_2$  ), conferring basicity and serving as a proton acceptor at physiological pH.

## Stereochemical Implications

The C2 carbon is a chiral center, resulting in two enantiomers: (R)-1-methoxy-N,N-dimethylbutan-2-amine and (S)-1-methoxy-N,N-dimethylbutan-2-amine.

- Significance: In biological systems, the spatial arrangement of the methoxy and dimethylamino groups is critical. This scaffold mimics the spatial geometry of acetylcholine and muscarine, particularly in the distance between the ether oxygen and the nitrogen atom (approx. 3-4 Å), which is a determinant for binding affinity at cholinergic receptors.

## Physicochemical Profile (Predicted)

Property	Value (Predicted)	Context
pKa (Base)	9.5 ± 0.5	Typical for aliphatic tertiary amines; protonated at pH 7.4.
LogP	1.2 - 1.5	Moderate lipophilicity; crosses blood-brain barrier (BBB).
H-Bond Donors	0	Lacks -OH or -NH groups.
H-Bond Acceptors	2	Ether Oxygen + Tertiary Amine Nitrogen.
Rotatable Bonds	4	High conformational flexibility.

## Synthetic Methodologies

For drug development applications requiring high purity and specific stereochemistry, we propose two primary synthetic routes. The choice depends on the availability of chiral starting materials.

### Route A: From 2-Amino-1-butanol (Chiral Pool Approach)

This route is preferred for generating enantiomerically pure products, starting from commercially available (R)- or (S)-2-amino-1-butanol.

- N-Methylation: Reductive amination of 2-amino-1-butanol using formaldehyde ( ) and formic acid ( ) (Eschweiler-Clarke reaction) or yields the N,N-dimethylamino alcohol.
- O-Methylation: The resulting alcohol is treated with a strong base (e.g., Sodium Hydride, ) and a methylating agent (Methyl Iodide, ) in an aprotic solvent (THF) to form the final ether.

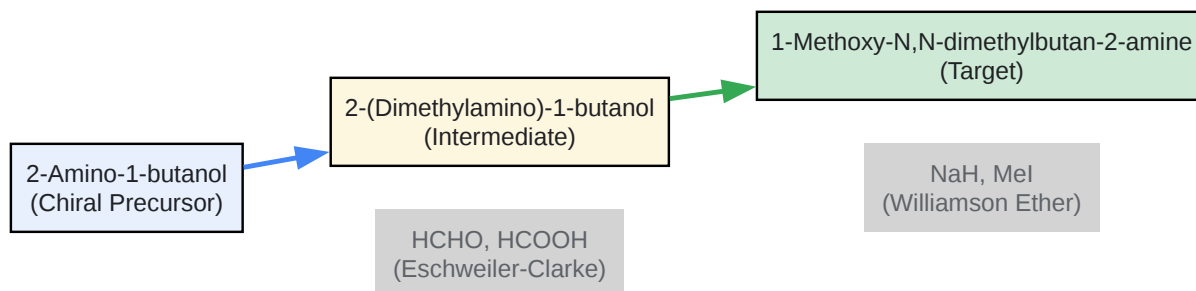
## Route B: Reductive Amination of 1-Methoxy-2-butanone

Suitable for racemic synthesis or industrial scale-up.

- Precursor Synthesis: 1-Methoxy-2-butanone is prepared via the reaction of 1-bromo-2-butanone with sodium methoxide ( ).
- Reductive Amination: The ketone reacts with dimethylamine ( ) in the presence of a reducing agent ( ) or ( ) to yield the target amine.

## Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis for Route A.



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Figure 1: Synthetic pathway from 2-Amino-1-butanol via N-methylation followed by O-methylation.

## Pharmacological Implications & Applications[2] Muscarinic Pharmacophore Analysis

The 1-methoxy-N,N-dimethylbutan-2-amine structure is an acyclic bioisostere of muscarine.

- **Structural Homology:** The ether oxygen at C1 mimics the ring oxygen of the tetrahydrofuran ring in muscarine, while the dimethylamino group mimics the trimethylammonium head (albeit tertiary, not quaternary).
- **Receptor Binding:** Tertiary amines can bind to muscarinic acetylcholine receptors (mAChRs) via cationic interaction with the conserved aspartate residue (e.g., Asp105 in M1) once protonated. The methoxy group may participate in hydrogen bonding with tyrosine or threonine residues in the orthosteric binding pocket.

## Drug Development Utility

- **Fragment-Based Design:** With a molecular weight of 131 Da, this molecule is an ideal "fragment." It can be elaborated at the C3 or C4 positions to improve potency or selectivity.
- **CNS Penetration:** The combination of a tertiary amine (pKa ~9.5) and an ether linkage suggests good oral bioavailability and blood-brain barrier penetration, making it a suitable scaffold for CNS-targeted drugs (e.g., for Alzheimer's or schizophrenia).
- **Local Anesthetic Potential:** The structural motif (lipophilic tail + intermediate chain + hydrophilic amine) loosely resembles the amino-amide or amino-ester class of local anesthetics, suggesting potential sodium channel blocking activity.

## Analytical Characterization Protocols

To validate the identity of synthesized 1-methoxy-N,N-dimethylbutan-2-amine, the following spectral signatures are expected:

### Nuclear Magnetic Resonance (NMR)

- **<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):**
  - 0.90 (t, 3H, C4-CH<sub>3</sub>): Triplet typical of a terminal ethyl group.
  - 1.3-1.5 (m, 2H, C3-CH<sub>2</sub>): Multiplet for the methylene group.
  - 2.25 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>): Strong singlet for the N-methyl protons.
  - 2.60 (m, 1H, C2-H): Methine proton adjacent to the amine.

- 3.35 (s, 3H, O-CH<sub>3</sub>): Singlet for the methoxy group.
- 3.4-3.5 (dd, 2H, C1-H<sub>2</sub>): Diastereotopic protons adjacent to the ether oxygen.

## Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode).

- Expected Ion:

m/z.

- Fragmentation:

- Loss of methoxy group (

, -31).

- Alpha-cleavage adjacent to the nitrogen is a dominant pathway.

## Safety & Handling

- Hazards: As a low molecular weight amine, the compound is likely corrosive and flammable.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the amine or absorption of atmospheric .
- PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

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